

Application Notes and Protocols for the Analytical Characterization of Thioxothiazolidinones

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Compound of Interest

Compound Name: 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

Cat. No.: B173304

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Thioxothiazolidinones, a class of sulfur and nitrogen-containing five-membered heterocyclic compounds, are significant scaffolds in medicinal chemistry and drug development. Their derivatives exhibit a wide array of biological activities. Accurate and comprehensive characterization using various analytical techniques is crucial for unambiguous structure elucidation, purity assessment, and understanding structure-activity relationships. This document provides detailed application notes and standardized protocols for the key analytical techniques employed in the characterization of thioxothiazolidinones.

Nuclear Magnetic Resonance (NMR) Spectroscopy Application Note

NMR spectroscopy is the most powerful tool for the structural elucidation of thioxothiazolidinones in solution. One-dimensional (^1H and ^{13}C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments provide detailed information about the molecular framework.

- ^1H NMR: Provides information on the number, environment, and connectivity of protons. Key diagnostic signals for thioxothiazolidinones include the proton on the exocyclic double bond, the methylene protons of the thiazolidinone ring, and the protons of various substituents.[\[1\]](#)

The chemical shift of the methine proton on an exocyclic C=CH double bond can be used to determine the Z- or E-configuration of the isomer.[\[1\]](#)

- ^{13}C NMR: Determines the number and type of carbon atoms (e.g., C=S, C=O, aromatic, aliphatic). The chemical shifts of the thione (C=S) and carbonyl (C=O) carbons are particularly characteristic.[\[2\]](#)

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation:
 - Weigh 5-10 mg of the purified thioxothiazolidinone sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[\[1\]](#)[\[2\]](#)
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.[\[2\]](#)
 - Cap the NMR tube and gently agitate to ensure complete dissolution.
- Instrument Setup (Example: 300 MHz Spectrometer):
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 15-20 ppm.
 - Use a 30° or 45° pulse angle.
 - Set the relaxation delay (d1) to 1-2 seconds.

- Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 220-250 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay (d1) to 2-5 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .^[3]
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).^[1]
 - Integrate the peaks in the ^1H NMR spectrum and pick peaks in both ^1H and ^{13}C spectra.

Data Presentation: Characteristic NMR Shifts

Functional Group/Proton	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)	Reference(s)
Thione (C=S)	-	190 - 201	[2]
Carbonyl (C=O)	-	167 - 173	[1] [2]
Ring Methylene (-S-CH ₂ -CO-)	4.0 - 4.2 (singlet)	32 - 37	[1] [2]
Exocyclic Methine (=CH-Ar)	7.7 - 8.0 (singlet)	120 - 135	[2]
Amide/Thioamide (-NH-)	13.5 - 13.7 (broad singlet)	-	[1]
Aromatic Protons (Ar-H)	7.0 - 8.5 (multiplets)	110 - 155	[2] [4]

Fourier-Transform Infrared (FTIR) Spectroscopy Application Note

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For thioxothiazolidinones, it is particularly useful for confirming the presence of key carbonyl (C=O) and thione (C=S) groups, as well as other functionalities like N-H, C-N, and aromatic rings, based on their characteristic vibrational frequencies.[\[2\]](#)[\[5\]](#)

Experimental Protocol: FTIR (KBr Pellet Method)

- Sample Preparation:
 - Grind 1-2 mg of the dry thioxothiazolidinone sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.
 - Ensure a fine, homogeneous mixture is obtained.
 - Place a portion of the mixture into a pellet-forming die.
- Pellet Formation:

- Press the die under high pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis:
 - The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).
 - Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Data Presentation: Characteristic FTIR Absorption Bands

Functional Group	Vibrational Mode	Wavenumber (cm^{-1})	Reference(s)
Carbonyl (C=O)	Stretching	1700 - 1755	[2]
Thione (C=S)	Stretching	1230 - 1260	[2]
Amine/Amide (N-H)	Stretching	3100 - 3400	[2]
C-N Bond	Stretching	3025 - 3040	[2]
Aromatic C=C	Stretching	1450 - 1600	[6]
Aromatic C-H	Stretching	3000 - 3100	[2]

Mass Spectrometry (MS)

Application Note

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of thioxothiazolidinones. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.^[1] Fragmentation patterns observed in the mass spectrum, often generated by techniques like Electron Impact (EI), can provide valuable structural information that corroborates data from other methods.^{[7][8]}

Experimental Protocol: High-Resolution MS (ESI-TOF)

- Sample Preparation:
 - Prepare a dilute solution of the sample (approx. 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
 - The solvent should be volatile and compatible with electrospray ionization (ESI).
- Instrument Setup (ESI-Time-of-Flight):
 - Set the ionization mode to positive $[M+H]^+$ or negative $[M-H]^-$, depending on the analyte's properties.
 - Optimize ESI source parameters: capillary voltage (e.g., 3-4 kV), nebulizer gas pressure, drying gas flow rate, and temperature.
 - Calibrate the mass analyzer using a known standard to ensure high mass accuracy.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 μ L/min) using a syringe pump.
 - Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 amu).
 - Average multiple spectra to obtain a representative result.
- Data Analysis:

- Identify the molecular ion peak (e.g., $[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$).
- Compare the measured accurate mass with the theoretical mass calculated for the proposed elemental composition. The mass difference should typically be less than 5 ppm.
- Analyze any significant fragment ions to gain structural insights.

Data Presentation: Mass Spectrometry Data

Compound Class	Ionization Mode	Observed Ion	Key Fragmentation Ions (m/z)	Reference(s)
5-Arylidene-3-benzyl-thioxothiazolidinones	El	$[M]^+$	$[Benzyl]^+$, $[Thiazolidinone ring fragments]$	[7][8]
Substituted Thioxothiazolidinones	ESI	$[M+H]^+$	Dependent on substituents	[1]

High-Performance Liquid Chromatography (HPLC) Application Note

HPLC is a cornerstone technique for the separation, quantification, and purity assessment of thioxothiazolidinone compounds.[9][10] Reversed-phase HPLC (RP-HPLC) is the most common mode used, separating compounds based on their hydrophobicity.[11] When coupled with a mass spectrometer (LC-MS), it becomes a highly sensitive and selective method for analyzing compounds in complex mixtures, such as biological fluids or reaction mixtures.[12][13]

Experimental Protocol: RP-HPLC with UV Detection

- Sample and Mobile Phase Preparation:
 - Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

- Prepare working solutions by diluting the stock solution with the mobile phase.
- Prepare the mobile phases. A common system is a gradient of:
 - Mobile Phase A: Water with 0.1% formic acid.[14]
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.[14]
- Filter and degas all mobile phases before use.
- Instrument Setup:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
 - Flow Rate: 1.0 mL/min.[10]
 - Column Temperature: 25-30 °C.
 - Injection Volume: 10-20 µL.
 - Detector: UV-Vis detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm or a specific λ_{max}).
- Chromatographic Run:
 - Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
 - Inject the sample.
 - Run a suitable gradient program to elute the compound(s) of interest. For example: 0-15 min, 10% to 90% B; 15-20 min, hold at 90% B; 20-25 min, 90% to 10% B.
 - Monitor the output from the detector to obtain the chromatogram.
- Data Analysis:
 - Identify the peak corresponding to the thioxothiazolidinone derivative by its retention time.
 - Determine the purity of the sample by calculating the peak area percentage.

Data Presentation: HPLC Parameters

Parameter	Typical Value/Condition	Reference(s)
Column	C18 Reversed-Phase	[12]
Mobile Phase	Acetonitrile / Water (with Formic or Phosphoric Acid)	[11] [14]
Elution Mode	Gradient or Isocratic	[12] [14]
Flow Rate	0.5 - 1.5 mL/min	[10]
Detection	UV (e.g., 254 nm, 300 nm) or MS	[14]

Single-Crystal X-ray Crystallography Application Note

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a compound in the solid state.[\[15\]](#) This technique allows for the precise determination of bond lengths, bond angles, and torsional angles. It can confirm the absolute configuration of chiral centers and reveal details about intermolecular interactions, such as hydrogen bonding and π - π stacking, which govern the crystal packing.[\[16\]](#)[\[17\]](#)

Experimental Protocol: Crystal Growth and Data Collection

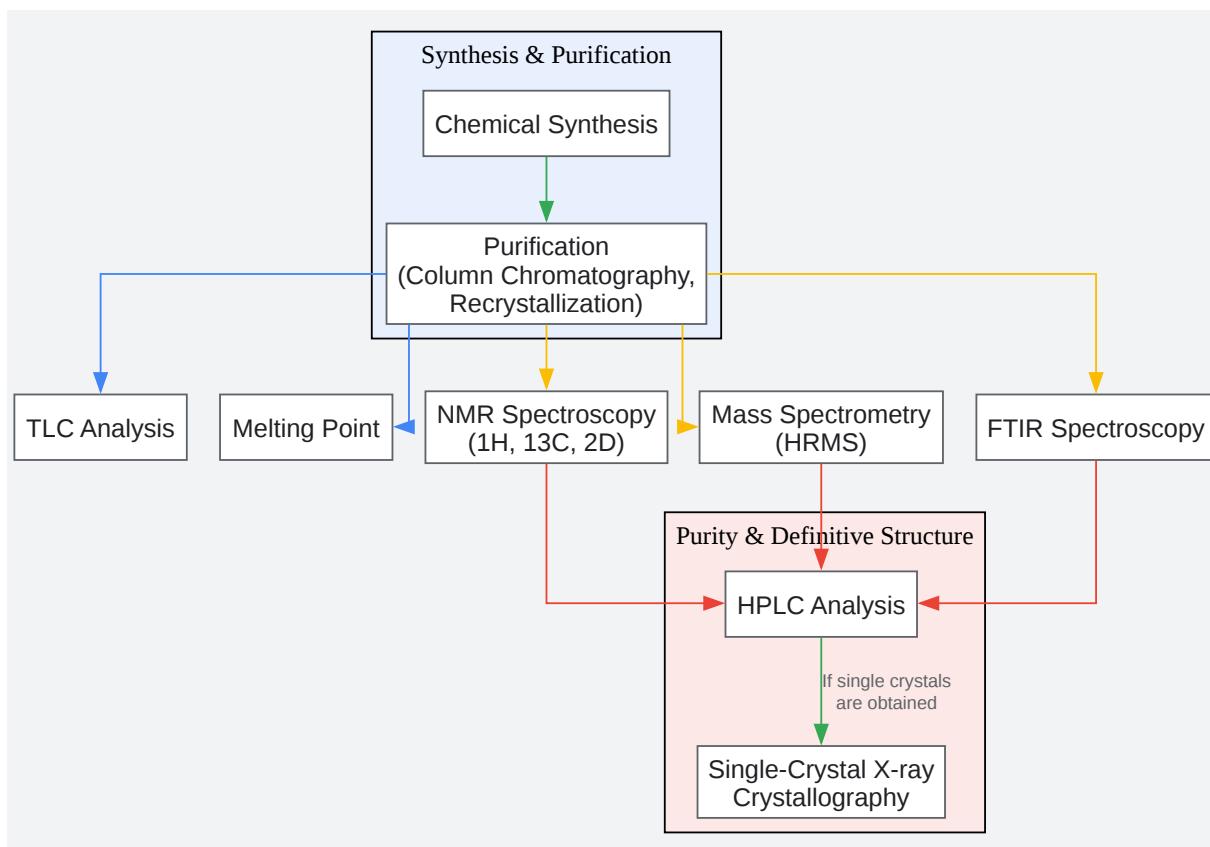
- Crystal Growth (Slow Evaporation Method):
 - The primary challenge is to grow diffraction-quality single crystals.[\[18\]](#)
 - Prepare a saturated or near-saturated solution of the highly purified thioxothiazolidinone in a suitable solvent (e.g., ethanol, acetone, ethyl acetate) in a clean vial.
 - Cover the vial with a cap or parafilm with a few small pinholes to allow for slow evaporation of the solvent.[\[19\]](#)
 - Store the vial in a vibration-free environment at a constant temperature.

- Monitor for crystal growth over several days to weeks. Other methods like vapor diffusion or slow cooling can also be employed.[19]
- Crystal Mounting and Screening:
 - Carefully select a well-formed, transparent crystal with no visible defects under a microscope.[18]
 - Mount the crystal on a goniometer head using a suitable cryo-protectant oil.
 - Screen the crystal on a single-crystal X-ray diffractometer to assess its diffraction quality.
- Data Collection:
 - If the crystal is of sufficient quality, cool it in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.
 - Center the crystal in the X-ray beam.[20]
 - Collect a full sphere of diffraction data by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.[20]
- Structure Solution and Refinement:
 - Process the raw diffraction data to obtain a set of reflection intensities.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
 - Refine the structural model against the experimental data to optimize atomic coordinates, and thermal parameters, resulting in the final, detailed 3D structure.

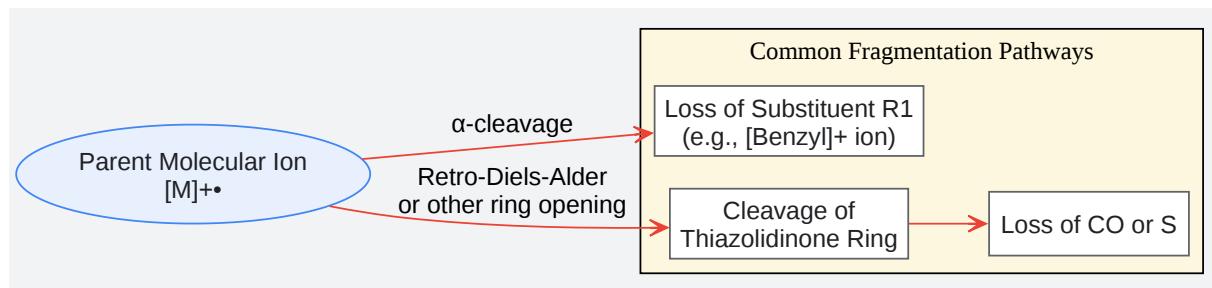
Data Presentation: Crystallographic Data

Parameter	Description
Crystal System	e.g., Monoclinic, Orthorhombic
Space Group	e.g., P2 ₁ /c
Unit Cell Dimensions (Å, °)	a, b, c, α, β, γ
Bond Lengths (Å)	e.g., C=S, C=O, C-N
Bond Angles (°)	e.g., C-N-C
Torsion Angles (°)	Defines the conformation of the molecule

Visualizations

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Caption: Overall workflow for the characterization of thioxothiazolidinones.

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Caption: Common fragmentation pathways in Mass Spectrometry.

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